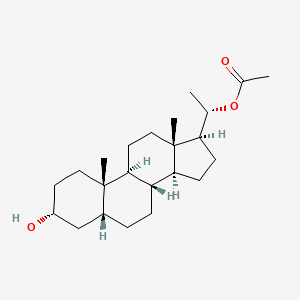
3alpha,6alpha-Dihydroxy-7-oxo-5beta-cholan-24-oic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3alpha,6alpha-Dihydroxy-7-oxo-5beta-cholan-24-oic Acid: is a bile acid derivative, belonging to the class of 5β-cholanic acids. It is characterized by the presence of hydroxyl groups at positions 3 and 6, and a keto group at position 7 on the cholanic acid backbone . This compound is functionally related to lithocholic acid and is a conjugate acid of 7-oxolithocholate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,6alpha-Dihydroxy-7-oxo-5beta-cholan-24-oic Acid typically involves the oxidation of 3,7-diketo-5beta-cholan-24-oic acid. This process can be achieved using various oxidizing agents under controlled conditions . The hydroxylation at positions 3 and 6 can be introduced through selective catalytic hydrogenation or hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available bile acids such as cholic acid or lithocholic acid. The process includes selective oxidation, hydroxylation, and purification steps to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The hydroxyl groups at positions 3 and 6 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed:
Oxidation Products: Introduction of additional keto or hydroxyl groups.
Reduction Products: Conversion of the keto group to a hydroxyl group.
Substitution Products: Formation of esters, ethers, or other derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry: 3alpha,6alpha-Dihydroxy-7-oxo-5beta-cholan-24-oic Acid is used as an intermediate in organic synthesis, particularly in the synthesis of choleretic drugs such as obeticholic acid .
Biology: In biological research, this compound is studied for its role as a metabolite in various species, including humans and mice. It is involved in metabolic pathways related to bile acid synthesis and metabolism .
Medicine: The compound is used in the development of drugs for treating liver diseases such as primary biliary cirrhosis and nonalcoholic fatty liver disease. Obeticholic acid, a derivative of this compound, is known to inhibit cholic acid synthesis and has therapeutic applications in liver disorders .
Industry: In the pharmaceutical industry, this compound is used as a precursor for the synthesis of various bile acid derivatives and related compounds .
Mecanismo De Acción
The mechanism of action of 3alpha,6alpha-Dihydroxy-7-oxo-5beta-cholan-24-oic Acid involves its interaction with nuclear receptors such as the farnesoid X receptor (FXR). Activation of FXR by this compound leads to the regulation of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis . This regulation helps in reducing liver fat and fibrosis, making it effective in treating liver diseases .
Comparación Con Compuestos Similares
Hyodeoxycholic Acid: A bile acid with hydroxyl groups at positions 3 and 6, similar to 3alpha,6alpha-Dihydroxy-7-oxo-5beta-cholan-24-oic Acid.
Chenodeoxycholic Acid: A bile acid with hydroxyl groups at positions 3 and 7.
Obeticholic Acid: A derivative of chenodeoxycholic acid, used in the treatment of liver diseases.
Uniqueness: this compound is unique due to its specific hydroxylation pattern and the presence of a keto group at position 7. This structural uniqueness contributes to its specific interactions with nuclear receptors and its therapeutic potential in liver diseases .
Propiedades
Fórmula molecular |
C24H38O5 |
|---|---|
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-21,25,28H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,23-,24-/m1/s1 |
Clave InChI |
NYMYNCFPAHUJJK-XBTSAHOMSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)C(C4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)

![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)


![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)
![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)




![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)

